Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17698158
InChI: InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3
SMILES:
Molecular Formula: C11H11FO3
Molecular Weight: 210.20 g/mol

Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate

CAS No.:

Cat. No.: VC17698158

Molecular Formula: C11H11FO3

Molecular Weight: 210.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate -

Specification

Molecular Formula C11H11FO3
Molecular Weight 210.20 g/mol
IUPAC Name methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate
Standard InChI InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3
Standard InChI Key GONPGJWLCVIBNF-UHFFFAOYSA-N
Canonical SMILES CC1(C(O1)C(=O)OC)C2=CC=CC=C2F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a three-membered oxirane (epoxide) ring substituted with a 2-fluorophenyl group and a methyl ester at the 2-position. The fluorine atom at the ortho position of the phenyl ring introduces electronic effects that influence reactivity, while the ester group enhances solubility in organic solvents. Key structural identifiers include:

  • IUPAC Name: Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate

  • Canonical SMILES: CC1(C(O1)C(=O)OC)C2=CC=CC=C2F\text{CC1(C(O1)C(=O)OC)C2=CC=CC=C2F}

  • InChIKey: GONPGJWLCVIBNF-UHFFFAOYSA-N\text{GONPGJWLCVIBNF-UHFFFAOYSA-N}

Synthesis and Optimization

Key Synthetic Routes

The synthesis of methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate involves a multi-step process:

  • Friedel-Crafts Acylation: 2-Fluorobenzene is acylated with methyl acrylate to form a β-keto ester intermediate.

  • Epoxidation: Treatment with a peracid (e.g., mCPBA) generates the oxirane ring.

  • Methylation: Sodium hydride (NaH) deprotonates the intermediate, followed by quenching with methyl iodide (CH3_3I) to yield the final product.

Industrial-scale production often employs continuous flow reactors to enhance yield (up to 78%) and reduce side reactions.

Stereochemical Considerations

Applications in Research and Industry

Biological Activity

The compound’s oxirane ring reacts with nucleophilic residues (e.g., cysteine thiols in enzymes), enabling potential applications in:

  • Antimicrobial Agents: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Research: Induces apoptosis in HeLa cells via caspase-3 activation (IC50_{50} = 12 µM).

Synthetic Utility

As a versatile intermediate, it participates in:

  • Ring-Opening Reactions: With amines (e.g., aniline) to form β-amino alcohols.

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl derivatives.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureBiological Activity (IC50_{50})
Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylateC11H11FO3\text{C}_{11}\text{H}_{11}\text{FO}_3210.20Ortho-fluorophenyl group12 µM (HeLa cells)
Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylateC11H11FO3\text{C}_{11}\text{H}_{11}\text{FO}_3210.20Meta-fluorophenyl group18 µM (HeLa cells)
Methyl 3-methyloxirane-2-carboxylateC5H8O3\text{C}_5\text{H}_8\text{O}_3116.11No aromatic substitutionInactive

The ortho-fluorine substitution enhances steric hindrance and electronic withdrawal, improving target selectivity compared to meta-substituted analogs.

Future Directions

Ongoing studies focus on:

  • Enantioselective Synthesis: To produce single enantiomers for chiral drug development.

  • Proteomics: Identifying protein targets via activity-based protein profiling (ABPP).

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